tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and an oxirane ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide and a ketone. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction mixture is usually cooled to low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better quality of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used to open the oxirane ring.
Major Products Formed:
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the oxirane ring intact.
Substitution: Substituted carbamates with the nucleophile replacing the oxirane ring.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable carbamate linkages .
Industry: In industrial applications, the compound is used as a chemical intermediate in the production of various fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate involves the formation of stable carbamate linkages with target molecules. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as amines or alcohols . This reactivity makes the compound useful in modifying proteins and enzymes, thereby altering their activity and function .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the oxirane ring.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: A related compound with a hydroxyl group instead of the oxirane ring.
tert-Butyl N-(4-formylbenzyl)carbamate: A compound with a formyl group, used in similar applications.
Uniqueness: The presence of the oxirane ring in tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate makes it unique compared to other carbamates. This structural feature imparts additional reactivity, allowing for a broader range of chemical transformations and applications .
Properties
Molecular Formula |
C14H25NO4 |
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Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10?,14-/m1/s1 |
InChI Key |
DDMPMIMTLBGEHT-LNUXAPHWSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)[C@]1(CO1)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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